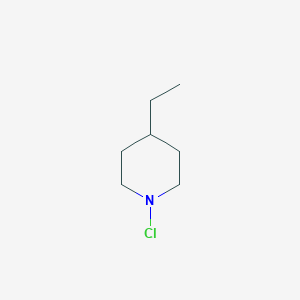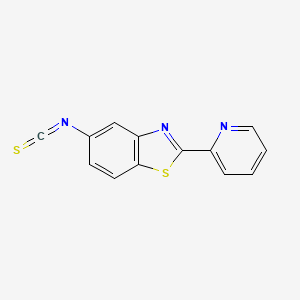
1,1,6-Trichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It belongs to the class of chloroalkanes, which are alkanes substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,6-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions on the heptane molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors where heptane and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,6-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Alcohols such as 1,1,6-trihydroxyheptane.
Reduction: Less chlorinated alkanes like 1,6-dichloroheptane.
Oxidation: Carboxylic acids such as heptanoic acid.
Scientific Research Applications
1,1,6-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,6-Trichloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved include:
Covalent Modification: Chlorine atoms react with nucleophilic amino acid residues in proteins, leading to changes in protein structure and function.
Oxidative Stress: The compound can generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative damage in cells.
Comparison with Similar Compounds
1,1,6-Trichloroheptane can be compared with other chloroalkanes such as:
1,1,1-Trichloroheptane: Similar structure but different position of chlorine atoms, leading to different reactivity and applications.
1,1,3-Trichloropropane: Shorter carbon chain and different chemical properties.
1,1,5-Trichloropentane: Intermediate chain length and distinct reactivity.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and potential applications. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial processes.
Properties
CAS No. |
61700-01-4 |
|---|---|
Molecular Formula |
C7H13Cl3 |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
1,1,6-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-6(8)4-2-3-5-7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
ZITFRFJRHKQYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium](/img/structure/B14566210.png)
